(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as a heterocyclic compound featuring a sulfur atom within its ring structure, specifically a tetrahydrothiophene derivative. This compound is recognized for its potential applications in the development of therapeutic agents, particularly those targeting neurological disorders.
This compound can be sourced from various chemical suppliers, including Apollo Scientific and Sigma-Aldrich, which provide detailed safety data sheets and product specifications. It falls under the category of pharmaceutical intermediates and is classified according to the European Regulation on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) as having specific safety and handling requirements due to its potential toxicity .
The synthesis of (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride typically involves multi-step reactions starting from readily available precursors. A common method includes the use of cysteine derivatives as starting materials.
Technical Details:
The molecular formula for (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is . Its structure consists of a tetrahydrothiophene ring substituted with an amino group and a sulfone group.
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride participates in various chemical reactions due to its functional groups:
The mechanism of action for (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride primarily relates to its role as an inhibitor of gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the degradation of GABA, a crucial neurotransmitter involved in regulating neuronal excitability.
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride has several scientific applications:
The enantioselective construction of the (R)-3-aminotetrahydrothiophene 1,1-dioxide core relies on strategic functionalization of the sulfolane ring. Commercial methyl 3-sulfolene-3-carboxylate (4) serves as a key precursor, undergoing Michael addition with isobutylamine to yield intermediate 5. Subsequent Boc protection of the secondary amine generates 6, which is reduced to aldehyde 7 [1] [4]. The chiral center is established via nucleophilic addition: 7 reacts with 3,4-dichlorophenylmagnesium bromide to form diastereomeric secondary alcohol 8. Dess–Martin oxidation converts 8 to ketone 9, and final TFA deprotection delivers the enantiomerically enriched target scaffold in 10 [1].
Table 1: Physicochemical Properties of (R)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 935455-27-9 | [3] |
Molecular Formula | C₄H₁₀ClNO₂S | [2] [8] [9] |
Molecular Weight | 171.646 g/mol | [2] |
Melting Point | 208°C | [2] |
Specific Rotation (Chiral) | >98% ee (R-enantiomer) | [3] |
SMILES | NC@HCS1(=O)=O.[H]Cl | [3] |
This route achieves high stereocontrol through substrate-directed asymmetric induction during Grignard addition. The commercial availability of enantiopure material (e.g., $510/g from Synthonix [3]) underscores its synthetic accessibility.
Protecting groups are critical for chemoselective transformations in the synthesis of functionalized sulfolane derivatives. The Boc (tert-butoxycarbonyl) group is employed to mask the reactive secondary amine during critical steps [1] [4]:
This strategy mitigates N-oxidation or unwanted nucleophilic interference during oxidation/reduction steps. Crucially, the Boc group’s stability under basic/neutral conditions and orthogonal deprotection to other functional groups (e.g., sulfone) streamline complex syntheses. The robustness of this approach is evidenced by its application in generating analogs 17–28, where amine protection permits precise modifications at the sulfolane C3 position [1].
Recent advances leverage transition-metal catalysis for enantioselective synthesis of sulfolane scaffolds. A patent (WO2006065826A2) details asymmetric hydrogenation of enamine precursors using chiral dirhodium catalysts [7]. Key innovations include:
Table 2: Comparative Asymmetric Synthetic Approaches
Method | Catalyst/Reagent | Enantioselectivity | Limitations |
---|---|---|---|
Substrate-Directed Synthesis | Chiral Grignard reagents | Moderate (dr ~3:1) | Requires chiral auxiliaries |
Asymmetric Hydrogenation | Rh₂((4R)-3-(4-NO₂PhSO₂)thiazolidine)₄ | High (up to 98% ee) | High-pressure H₂ required |
Enzymatic Resolution | Lipases | >99% ee | Low yield (≤50%) |
These catalytic methods complement classical resolution and enable scalable production of enantiopure sulfolanes for drug discovery [7] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9